Vimirogant
Overview
Description
Vimirogant (also known as VTP-43742) is a highly potent, selective, oral retinoic acid receptor-related orphan receptor gamma T (RORγ T) inverse agonist developed by Vitae Pharmaceuticals . RORγ T is required for Th17 differentiation and expression of IL-17A, IL-17F, IL-22, IL-26, and IL-23R .
Molecular Structure Analysis
The molecular formula of Vimirogant is C27H35F3N4O3S . Its exact mass is 552.24 and its molecular weight is 552.657 .
Physical And Chemical Properties Analysis
Vimirogant has a molecular weight of 552.65 . It is soluble in DMSO up to 10 mM . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
Intelligent Towing Tank in Fluid-Structure Dynamics : The Intelligent Towing Tank (ITT) applies active learning to experiments involving high-parameter vortex-induced vibration (VIV), offering a potential paradigm shift in experimental research. This approach, where robots, computers, and humans collaborate, can accelerate discovery and effectively explore large parametric spaces, potentially applicable in various disciplines for insights and model development in multi-input/multi-output nonlinear systems (Fan et al., 2019).
ICT Skills Development for Visually Impaired Learners : This study examines the challenges and solutions in developing information and communication technologies (ICT) skills among visually impaired learners (VIL), highlighting the necessity of tailored regulations and approaches for VIL to enhance their ICT skills (Şimşek et al., 2010).
Virtopsy in Forensic Medicine : The Virtopsy project integrates modern imaging techniques, such as 3D surface scanning, multislice computed tomography (MSCT), and magnetic resonance imaging (MRI), into forensic medicine and pathology. This non-invasive or minimally invasive approach could revolutionize forensic medicine by allowing for posthumous examinations and crime scene analysis, even decades later (Bolliger et al., 2008).
Virtual Imaging Trials in Medical Imaging : Virtual imaging trials (VITs) offer a solution for evaluating and optimizing medical imaging technologies through simulations. VITs enable researchers to conduct simulated “human” trials, crucial for answering fundamental questions in the virtual domain, thereby impacting CT imaging and other modalities (Samei et al., 2020).
VIGS in Plant Functional Genomics : Virus-induced gene silencing (VIGS) serves as an efficient tool for gene function studies in plants. Recent advancements have overcome limitations like the non-stable nature of silencing, thereby expanding the potential of VIGS in plant biology research (Senthil-Kumar & Mysore, 2011).
Vigne System for Efficient Execution of Distributed Applications in Grids : Vigne, a Grid system, simplifies the use of grid resources for scientific applications requiring significant computing power. It demonstrates the effective execution of a wide range of distributed applications, proving vital for scientific computing (Jeanvoine et al., 2007).
Systematic Review of VIKOR Technique in Various Applications : This review of the VIKOR method showcases its application in sustainability and renewable energy, among other areas. The study synthesizes a decade's worth of research, emphasizing the technique's widespread applicability in operational research and decision-making (Mardani et al., 2016).
Future Directions
properties
IUPAC Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMIRYNRKXKOR-JUWHTYBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vimirogant | |
CAS RN |
1802706-04-2 | |
Record name | Vimirogant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIMIROGANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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